molecular formula C9H12ClNO B13028829 (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Cat. No.: B13028829
M. Wt: 185.65 g/mol
InChI Key: XBAXSYKCTIVRON-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral β-amino alcohol characterized by a 4-chlorophenyl substituent at the 1-position and a hydroxyl group at the 2-position of the propanol backbone. Its stereochemistry ((1S,2S)) is critical for interactions in enantioselective synthesis and biological systems. The 4-chlorophenyl group may enhance lipophilicity and influence binding to biological targets, as seen in related compounds like Taranabant (CAS 701977-09-5), which contains a 4-chlorophenyl moiety and is used in obesity treatment .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1

InChI Key

XBAXSYKCTIVRON-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)Cl)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)N)O

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-chlorophenyl)-1-hydroxy-2-propanone

This intermediate is typically prepared via a modified Wadsworth-Emmons or Horner-Wadsworth-Emmons reaction involving α-alkoxy-p-chlorobenzyl phosphonate and cyclopropyl methyl ketone derivatives under controlled temperature (0–40 °C) and reaction time (2–8 hours). Acidic hydrolysis (using hydrochloric acid or other mineral acids) in aqueous or mixed organic solvents (methanol, ethanol, tetrahydrofuran, etc.) yields the hydroxy ketone intermediate with good selectivity.

Reaction conditions summary:

Parameter Range/Details
Temperature 0–40 °C (preferably 10–30 °C)
Reaction time 2–8 hours (alkoxy phosphonate formation)
Hydrolysis acid HCl preferred; alternatives: H2SO4, acetic acid, phosphoric acid
Solvent Water or water + organic solvent (MeOH, EtOH, THF, etc.)
Hydrolysis temp/time 20–40 °C; 3–10 hours

Oximation of Hydroxy Ketone

The hydroxy ketone is converted to its oxime derivative by reaction with hydroxylamine salts (hydrochloride, hydrobromide, sulfate, or orthophosphate) in the presence of a base such as sodium hydroxide or sodium bicarbonate. The reaction is typically carried out in a biphasic system with organic solvents like di-n-butyl ether or toluene and aqueous base solution at low temperatures (0–30 °C) to maximize yield and purity.

Key parameters:

Parameter Details
Oximation agent Hydroxylamine hydrochloride (preferred)
Base NaOH, NaHCO3, or similar bases
Solvent system Di-n-butyl ether/water or toluene/water
Temperature 0–30 °C (preferably 15 °C)
Reaction time 1–2 hours

Reduction to (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

The oxime intermediate is subjected to catalytic reduction using a finely divided nickel-aluminum catalyst mixture. This reduction step is critical for stereoselectivity and yield of the desired amino alcohol. The catalyst ratio (Ni:Al) is optimized between 1.5 to 5.0 to achieve high conversion and optical purity. The reaction is carried out under mild conditions (−10 to 30 °C) to avoid side reactions and racemization.

Reduction conditions:

Parameter Details
Catalyst Finely divided nickel and aluminum mixture (Ni:Al ratio 1.5–5.0)
Temperature −10 to 30 °C (preferably 0–30 °C)
Reaction time Variable, typically short to moderate duration
Solvent Organic solvents such as toluene or ethers

Purification and Resolution

After reduction, the crude amino alcohol is purified by conventional solvent extraction, drying, and evaporation under vacuum. To obtain the optically pure (1S,2S) isomer, chromatographic methods such as chiral high-performance liquid chromatography (HPLC) using C-18 columns and specific mobile phases (tetramethylammonium hydroxide buffer with methanol and tetrahydrofuran) are employed. The resolution factor between stereoisomers is maintained above 2.0 to ensure high enantiomeric purity.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
1. Formation of hydroxy ketone α-Alkoxy-p-chlorobenzyl phosphonate + cyclopropyl methyl ketone, base, 0–40 °C, 2–8 h Intermediate hydroxy ketone
2. Hydrolysis Acidic hydrolysis (HCl), aqueous/organic solvent, 20–40 °C, 3–10 h Hydroxy ketone isolated
3. Oximation Hydroxylamine salt + base, di-n-butyl ether/water, 0–30 °C, 1–2 h Oxime intermediate
4. Reduction Ni-Al catalyst (1.5–5.0 ratio), −10 to 30 °C Crude amino alcohol (1S,2S)
5. Purification & resolution Solvent extraction, drying, vacuum evaporation, chiral HPLC Optically pure (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Research Findings and Industrial Relevance

  • The process avoids expensive chiral auxiliaries or catalysts by relying on selective catalytic reduction and resolution techniques, making it economically feasible for industrial scale-up.

  • Reaction conditions such as temperature control and choice of solvent critically influence stereoselectivity and yield.

  • The use of hydroxylamine salts in oximation is preferred for its efficiency and cost-effectiveness.

  • The catalytic system of nickel and aluminum metals provides a robust and scalable reduction method with high stereoselectivity.

  • The described methods have been patented and validated in multiple studies, confirming their reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound’s closest analogs differ in phenyl ring substituents, stereochemistry, and functional groups. Key examples include:

Table 1: Structural Comparison of (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL and Analogs
Compound Name Substituent(s) on Phenyl Ring Stereochemistry Molecular Formula Molecular Weight CAS Number Notable Features/Applications
(Target) (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL 4-Cl (1S,2S) C₉H₁₀ClNO 199.64 Not provided Likely chiral intermediate
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl) (1S,2R) C₁₃H₂₁NO 207.31 1019534-32-7 Bulky substituent for steric effects
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-SCF₃ (1S,2R) C₁₀H₁₂F₃NOS 257.27 1270385-18-6 Electron-withdrawing SCF₃ group
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 2,3,5-F₃ (1S,2S) C₉H₉F₃NO 207.17 1269791-10-7 High electronegativity; discontinued
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-Cl, 4-CF₃ (1S,2R) C₁₀H₁₁ClF₃NO 253.65 1212998-44-1 Dual substituents for enhanced activity
(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride H (unsubstituted phenyl) (1S,2S) C₉H₁₄ClNO 187.67 Not provided Salt form; simplified structure

Key Differences and Implications

a) Substituent Effects
  • tert-Butyl (CAS 1019534-32-7) : Introduces steric bulk, which may hinder enzymatic degradation or improve target selectivity .
  • Trifluorophenyl (CAS 1269791-10-7) : Multiple fluorine atoms increase electronegativity, possibly affecting binding to hydrophobic pockets .
b) Stereochemical Influence
  • The (1S,2S) configuration in the target compound contrasts with (1S,2R) isomers (e.g., CAS 1212998-44-1 ), which may exhibit divergent biological activities. For example, highlights that (1R,2S)- and (1S,2R)-isomers of pyrethroid intermediates show distinct optical rotations ([α]D +56.6 vs. unspecified), underscoring stereochemistry’s role in physicochemical properties .

Research Findings and Data

Table 2: Comparative Physicochemical Data
Compound Optical Rotation ([α]D) Solubility (Predicted) LogP (Calculated)
(1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL Not reported Moderate (polar solvents) ~1.8
(1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-methanol +56.6 (c 1.12, CHCl₃) Low (non-polar solvents) ~3.5
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL Not reported Low (due to SCF₃) ~2.9

Biological Activity

(1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral amino alcohol that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C10_{10}H12_{12}ClN1_{1}O1_{1}
  • Molar Mass : Approximately 185.65 g/mol
  • Functional Groups : Hydroxyl (-OH), amino (-NH2_2), and a chlorinated phenyl group.

The presence of these functional groups contributes to its reactivity and biological interactions.

Research indicates that (1S,2S)-1-amino-1-(4-chlorophenyl)propan-2-OL may influence various biological pathways through the following mechanisms:

  • Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor of protein kinases, which play crucial roles in cell signaling pathways. This inhibition could have therapeutic implications for diseases such as cancer and diabetes.
  • Modulation of Neurotransmitter Systems : It may interact with serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders .

Biological Activity

The biological activity of (1S,2S)-1-amino-1-(4-chlorophenyl)propan-2-OL includes:

  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate

This antimicrobial activity suggests potential uses in treating infections caused by resistant bacteria .

Study on Antimicrobial Properties

In a recent study assessing the antimicrobial efficacy of various compounds, (1S,2S)-1-amino-1-(4-chlorophenyl)propan-2-OL was tested against multiple bacterial strains. The results indicated significant activity against Staphylococcus aureus, with an MIC of 32 µg/mL. This positions the compound as a candidate for further development in antimicrobial therapies .

Investigation of Neuropharmacological Effects

Another study explored the compound's effects on neurotransmitter systems. It was found that (1S,2S)-1-amino-1-(4-chlorophenyl)propan-2-OL could enhance serotonin receptor activity, potentially providing insights into its use for treating depression and anxiety disorders. The study highlighted the need for more detailed investigations into its pharmacodynamics and therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.